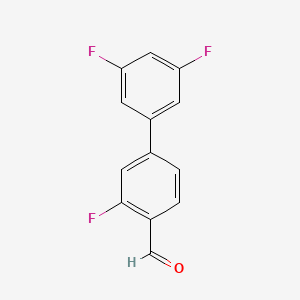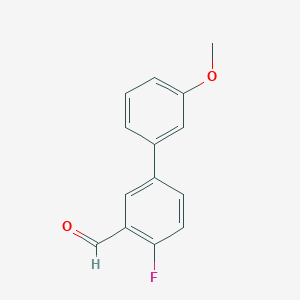
4-bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C11H11BrFNO It is a derivative of benzamide, featuring a bromine atom at the 4-position, a fluorine atom at the 2-position, and a cyclopropyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzoic acid and cyclopropylamine.
Formation of Amide Bond: The carboxylic acid group of 4-bromo-2-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. This is followed by the addition of cyclopropylamine to form the amide bond.
N-Methylation: The resulting amide is then methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropyl and methyl groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Catalysts like palladium or copper, along with nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction would yield a new aryl or alkyl derivative of the original compound.
Applications De Recherche Scientifique
4-Bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting androgen receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including those with potential biological activity.
Biological Studies: Researchers use it to study the interactions of fluorinated and brominated benzamides with various biological targets.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties.
Mécanisme D'action
The mechanism of action of 4-bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide involves its interaction with molecular targets such as androgen receptors. The compound acts as an antagonist, blocking the binding of androgens to their receptors and preventing the activation of downstream signaling pathways. This mechanism is similar to that of other androgen receptor antagonists used in the treatment of prostate cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-fluoro-N-methylbenzamide: Lacks the cyclopropyl group, making it less sterically hindered.
4-Bromo-2-fluoro-N-cyclopropylbenzamide: Lacks the N-methyl group, which may affect its binding affinity and selectivity.
4-Bromo-N-cyclopropyl-2-fluorobenzamide: Lacks the N-methyl group, similar to the previous compound.
Uniqueness
4-Bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide is unique due to the presence of both the cyclopropyl and N-methyl groups, which can influence its chemical reactivity, binding affinity, and selectivity. These structural features make it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
4-bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c1-14(8-3-4-8)11(15)9-5-2-7(12)6-10(9)13/h2,5-6,8H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDIAAMHQHSMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7860200.png)



![1-[5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl]ethan-1-one](/img/structure/B7860243.png)




![4-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B7860292.png)



